![molecular formula C14H16N2O2 B14372699 (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] CAS No. 92046-45-2](/img/structure/B14372699.png)
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 2-methylaziridin-1-yl groups via methanone linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] typically involves the reaction of 1,2-phenylenediamine with 2-methylaziridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Phenylenediamine: A precursor in the synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone].
2-Methylaziridine: Another precursor used in the synthesis.
Bis(2-chloroethyl)amine: A structurally similar compound with different reactivity.
Uniqueness
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is unique due to its dual aziridine rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
92046-45-2 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
[2-(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-15(9)13(17)11-5-3-4-6-12(11)14(18)16-8-10(16)2/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
SDRVKUKNNFDTKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C2=CC=CC=C2C(=O)N3CC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


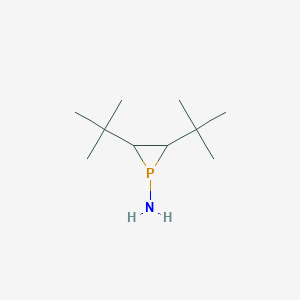
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
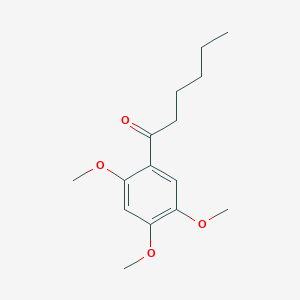
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)
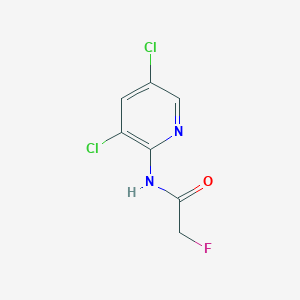
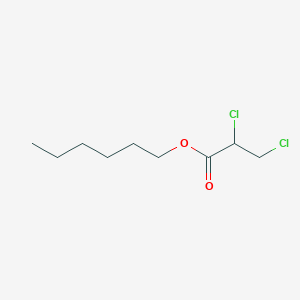
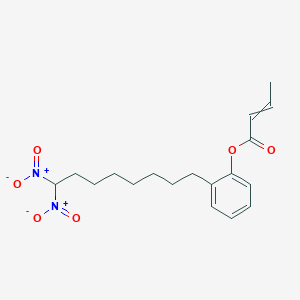
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)


